5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide
Description
5-Chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide, commonly known as glibenclamide (or glyburide), is a second-generation sulfonylurea oral hypoglycemic agent . Its chemical structure features a 5-chloro-2-methoxybenzamide core linked via an ethyl group to a benzenesulfonamide moiety, which is further substituted with a cyclohexylurea group . This compound primarily acts by stimulating insulin secretion from pancreatic β-cells via inhibition of ATP-sensitive potassium channels . Glibenclamide is widely used in the management of type 2 diabetes due to its high potency (effective at doses as low as 1.25–20 mg/day) and plasma half-life of 4–6 hours .
Properties
Molecular Formula |
C32H30Cl2N2O6S |
|---|---|
Molecular Weight |
641.6 g/mol |
IUPAC Name |
5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C32H30Cl2N2O6S/c1-41-29-13-7-23(33)19-27(29)31(37)35-17-15-21-3-9-25(10-4-21)43(39,40)26-11-5-22(6-12-26)16-18-36-32(38)28-20-24(34)8-14-30(28)42-2/h3-14,19-20H,15-18H2,1-2H3,(H,35,37)(H,36,38) |
InChI Key |
PNXRBWCVIFJAIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)CCNC(=O)C4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Methylation of 5-Chlorosalicylic Acid
- 5-Chlorosalicylic acid is methylated to yield methyl 5-chloro-2-methoxybenzoate.
- Typical conditions: React 5-chlorosalicylic acid with dimethyl sulfate in acetone under reflux with potassium carbonate or sodium hydroxide as base.
- Reaction time: 45 minutes to 4 hours depending on scale.
- Yield: Approximately 66–95% depending on conditions.
| Step | Reactants | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methylation | 5-Chlorosalicylic acid + dimethyl sulfate + base | Reflux in acetone, 45 min–4 h | Methyl 5-chloro-2-methoxybenzoate | 66–95 |
Conversion to 5-Chloro-2-methoxybenzoyl Chloride
- The acid or ester is converted to the acid chloride by refluxing with thionyl chloride.
- Typical yield: ~70%
- Melting point: 59–60 °C
| Step | Reactants | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acid chloride formation | 5-Chloro-2-methoxybenzoic acid + thionyl chloride | Reflux 1 h | 5-Chloro-2-methoxybenzoyl chloride | 72 |
Formation of N-Phenethyl-5-chloro-2-methoxybenzamide
- Aminolysis of methyl 5-chloro-2-methoxybenzoate with phenethylamine yields N-phenethyl-5-chloro-2-methoxybenzamide.
- Conditions: Heating mixture at ~125 °C for 5 hours.
- This amide serves as a key intermediate for further sulfonylation.
| Step | Reactants | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aminolysis | Methyl 5-chloro-2-methoxybenzoate + phenethylamine | Heat at 125 °C, 5 h | N-Phenethyl-5-chloro-2-methoxybenzamide | High |
Chlorosulfonation and Sulfonamide Formation
- The N-phenethyl amide undergoes chlorosulfonation by reaction with chlorosulfonic acid at low temperatures (−10 to 30 °C).
- The resulting sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide.
- Typical yields for sulfonamide formation: ~70%
Assembly of the Target Compound
The target compound involves linking two 5-chloro-2-methoxybenzamide units via sulfonylphenyl-ethyl linkers. The preparation involves:
- Formation of amide bonds between 5-chloro-2-methoxybenzoyl chloride and amine-containing intermediates.
- Sulfonylation of phenyl rings to introduce sulfonyl groups.
- Stepwise coupling of amine and acid chloride derivatives in dry solvents such as THF with triethylamine as base.
- Purification by extraction, washing, drying, and crystallization.
Typical Reaction Conditions
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reactants | Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|---|
| 1 | Methylation | 5-Chlorosalicylic acid + dimethyl sulfate | Reflux acetone, base, 45 min–4 h | Methyl 5-chloro-2-methoxybenzoate | 66–95 |
| 2 | Acid chloride formation | 5-Chloro-2-methoxybenzoic acid + thionyl chloride | Reflux 1 h | 5-Chloro-2-methoxybenzoyl chloride | ~70 |
| 3 | Aminolysis | Methyl ester + phenethylamine | 125 °C, 5 h | N-Phenethyl-5-chloro-2-methoxybenzamide | High |
| 4 | Chlorosulfonation | Amide + chlorosulfonic acid | 5–30 °C, 45 min | Sulfonyl chloride intermediate | - |
| 5 | Aminolysis | Sulfonyl chloride + ammonia/amine | Room temp, overnight | p-[5-chloro-2-methoxybenzamidoethyl] sulfonamide | ~70 |
| 6 | Amide bond formation | Acid chloride + amine | Dry THF, triethylamine, RT | Final complex amide compound | - |
Analytical Data and Yields
- Yields for key intermediates range from 66% to 95% for methylation and 70% for sulfonamide formation.
- Purity is confirmed by techniques such as proton nuclear magnetic resonance (^1H NMR), melting point determination, and mass spectrometry (FABMS).
- Example: ^1H NMR for related intermediates shows characteristic aromatic and methoxy peaks, confirming structure.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while substitution of chloro groups can result in various substituted derivatives.
Scientific Research Applications
5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique properties.
Biological Studies: Investigated for its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(a) 4-[2-(5-Chloro-2-Methoxybenzoylamino)Ethyl]Benzenesulfonamide
This derivative lacks the cyclohexylurea group present in glibenclamide. Synthesized via chlorosulfonation and amination, it retains the benzamide-sulfonamide backbone but exhibits reduced hypoglycemic activity due to the absence of the urea moiety critical for receptor binding .
(b) 5-Chloro-2-Methoxy-N-(4-Sulfamoylphenyl)Benzamide Derivatives (4a–4t)
These compounds feature diverse amine substituents (e.g., alkyl, aryl) on the sulfonamide group. For example:
- 4c : Substituted with an ethyl group, it showed moderate antidiabetic activity (ED₅₀ ~25 mg/kg in mice) but lower potency than glibenclamide due to simpler sulfonamide substitution .
Analogues with Varied Benzamide Substitution
(a) 3-Chloro-N-(5-Chloro-2-Methoxyphenyl)-4-Methoxybenzamide
This analogue replaces the 5-chloro-2-methoxy group with a 3-chloro-4-methoxy configuration. The altered substitution pattern reduces binding affinity to sulfonylurea receptors (SUR1), rendering it inactive in glucose-lowering assays .
(b) 5-Chloro-2-Methoxy-N-(2-Phenylethyl)Benzamide
A precursor in glibenclamide synthesis, this compound lacks the sulfonamide and cyclohexylurea groups.
Non-Sulfonylurea Analogues with Overlapping Motifs
(a) N-[2-(4-Aminophenyl)Ethyl]-3-Ethyl-5-Chloro-1H-Indole-2-Carboxamide (14)
An indole-based carboxamide, this compound shares the ethyl-phenyl linkage but replaces the sulfonamide with an indole ring. It acts as a CB1 receptor allosteric modulator (EC₅₀ = 2.3 µM) rather than a hypoglycemic agent, highlighting structural divergence leading to distinct therapeutic targets .
(b) 5-[4-Chloro-2-(2-Chlorophenoxy)Phenyl]-N-Ethyl-1,3,4-Thiadiazol-2-Amine (4c)
A thiadiazole derivative with anticonvulsant activity (ED₅₀ = 20.11 mg/kg in MES tests), this compound demonstrates how chloro-methoxybenzamide motifs can be repurposed for non-diabetic applications .
Biological Activity
5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C20H22ClN3O4S
- Molecular Weight : 453.92 g/mol
- CAS Number : 863457-75-4
The compound features a chloro-substituted methoxybenzamide structure, which is essential for its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For example, docking studies have shown interactions with amino acids in bacterial proteins, leading to effective binding and subsequent antibacterial activity. In vitro studies demonstrated that related compounds exhibited moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Anticancer Activity
The compound is part of a class of multikinase inhibitors targeting receptor tyrosine kinases (RTKs), particularly the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These inhibitors are crucial in cancer therapy as they disrupt tumor angiogenesis. Studies have shown that related compounds effectively inhibit VEGFR-2 signaling pathways, demonstrating comparable efficacy to established drugs like sunitinib .
Enzyme Inhibition
In addition to its antibacterial and anticancer properties, the compound exhibits enzyme inhibitory activity. It has been tested for its ability to inhibit acetylcholinesterase (AChE) and urease enzymes. The AChE inhibition assay revealed significant inhibitory effects, suggesting potential applications in treating diseases associated with cholinergic dysfunctions .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Significant |
Case Studies
- Antibacterial Screening : A study evaluated a series of synthesized compounds similar to 5-chloro-N-[...] against various bacterial strains. The results indicated that several compounds exhibited strong antibacterial properties, particularly against Salmonella species.
- Cancer Treatment : In a clinical setting, compounds targeting VEGFR-2 have been used in patients with advanced solid tumors. The treatment led to a reduction in tumor size and improved patient outcomes, showcasing the potential of this compound class in oncology .
- Enzymatic Studies : Research involving AChE inhibition demonstrated that certain derivatives of the compound could significantly reduce enzyme activity in vitro, suggesting their potential use in neurodegenerative disease management.
Q & A
Q. Table 1: Solubility Enhancement Methods
| Method | Solubility Increase | Reference |
|---|---|---|
| Co-crystallization | 4.5× | |
| Solid Dispersion (PVP) | 3.2× | |
| Nanoencapsulation | 5.1× |
Basic: What in vitro assays are used for initial anti-cancer screening?
Methodological Answer:
- MTT Assay: Evaluate cytotoxicity in HeLa or MCF-7 cells after 48-hour exposure. IC₅₀ values <10 μM indicate potent activity .
- Apoptosis Detection: Use Annexin V/PI staining with flow cytometry to quantify early/late apoptotic cells .
- Enzyme Inhibition: Measure inhibition of topoisomerase II or PI3K via fluorescence-based assays (e.g., ATP consumption) .
Advanced: How to resolve contradictions in biological data across studies?
Methodological Answer:
- Meta-Analysis: Pool data from ≥5 studies and perform subgroup analysis by cell type (e.g., compare IC₅₀ in epithelial vs. hematological cancers) .
- Dose-Response Reassessment: Test disputed compounds at 8–10 concentrations (0.1–100 μM) to refine EC₅₀ curves .
- Orthogonal Assays: Validate apoptosis claims via caspase-3/7 activation assays alongside TUNEL staining .
Advanced: What in vivo models assess pharmacokinetics and toxicity?
Methodological Answer:
- Rodent Models: Administer 10 mg/kg (oral) or 2 mg/kg (IV) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hours for LC-MS/MS analysis .
- Toxicity Screening: Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly for 4 weeks. Histopathology of liver/kidney tissues identifies organ-specific toxicity .
Basic: How to validate enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example, a Km increase with constant Vmax indicates competitive inhibition .
- Docking Simulations: Use AutoDock Vina to model compound binding to ATP pockets (e.g., PI3Kγ). Validate with mutagenesis (e.g., Lys833Ala reduces binding affinity by 70%) .
Advanced: How to optimize substituents for reduced toxicity?
Methodological Answer:
- Metabolic Profiling: Incubate derivatives with human liver microsomes (HLMs) to identify toxic metabolites (e.g., hydroxylated by CYP3A4). Replace metabolically labile groups (e.g., replace methyl with trifluoromethyl) .
- Computational ADMET: Use QikProp to predict hepatotoxicity (e.g., compounds with LogP >5 are flagged). Prioritize derivatives with polar surface area >80 Ų for reduced CNS penetration .
Advanced: How to use computational methods in drug design?
Methodological Answer:
- Pharmacophore Modeling: Define essential features (e.g., hydrogen bond acceptors at 2.5 Å) using Phase software. Screen virtual libraries (>1M compounds) for matches .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
